[(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine
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Overview
Description
[(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine is an organic compound that features a benzylamine moiety attached to a sulfonyl group, which is further substituted with a 3-methyl-4-pentyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine typically involves multi-step organic reactions. One common method starts with the sulfonylation of benzylamine using a sulfonyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting sulfonamide is then subjected to further substitution reactions to introduce the 3-methyl-4-pentyloxyphenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzylamine moiety, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
[(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The benzylamine moiety can also interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [(4-Methylphenyl)sulfonyl]benzylamine
- [(3-Methyl-4-ethoxyphenyl)sulfonyl]benzylamine
- [(3-Methyl-4-propyloxyphenyl)sulfonyl]benzylamine
Uniqueness
[(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine is unique due to the presence of the pentyloxy group, which can influence its lipophilicity and interaction with biological membranes. This structural feature may enhance its bioavailability and efficacy in therapeutic applications compared to similar compounds.
Properties
Molecular Formula |
C19H25NO3S |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-benzyl-3-methyl-4-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C19H25NO3S/c1-3-4-8-13-23-19-12-11-18(14-16(19)2)24(21,22)20-15-17-9-6-5-7-10-17/h5-7,9-12,14,20H,3-4,8,13,15H2,1-2H3 |
InChI Key |
VZYSNIHOCRYOPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C |
Origin of Product |
United States |
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